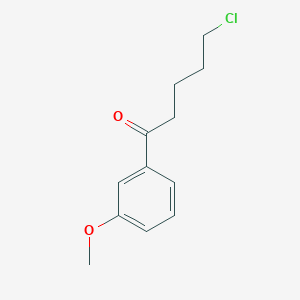

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane

Description

Contextualizing Substituted Pentan-1-ones in Organic Synthesis

Substituted pentan-1-ones are a class of ketones that serve as valuable precursors in organic synthesis. The five-carbon chain provides a flexible scaffold that can be modified to create a variety of molecular architectures, including linear, branched, and cyclic systems. ncert.nic.inquora.com The presence of a carbonyl group at the 1-position makes these compounds susceptible to a wide range of nucleophilic addition and condensation reactions, forming the basis for constructing larger molecules.

The true synthetic utility of pentan-1-ones is realized through the introduction of substituents along the carbon chain. chemistrysteps.com These substituents, which can be any atom or group of atoms replacing a hydrogen, act as functional handles that can be selectively targeted in subsequent reaction steps. wikipedia.org For instance, a halogen substituent, as seen in 5-chloro-1-(3-methoxyphenyl)-1-oxopentane, introduces an electrophilic carbon center, making the molecule a substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of amines, azides, cyanides, and other nucleophiles, thereby expanding the molecular diversity accessible from a single precursor. The synthesis of such functionalized ketones can be achieved through various methods, including the oxidation of corresponding alcohols or the coupling of smaller fragments. researchgate.netyoutube.com

Significance of Methoxy (B1213986) and Halogen Substituents in Aromatic Ketones

The chemical behavior of an aromatic ketone is profoundly influenced by the nature and position of substituents on the aromatic ring. libretexts.org In this compound, the methoxy (-OCH₃) group and the chloro (-Cl) group (on the pentane (B18724) chain) play distinct and crucial roles.

The chloro substituent on the terminal carbon of the pentanoyl chain provides a key reactive site. The carbon-chlorine bond is polarized due to the high electronegativity of chlorine, rendering the carbon atom electrophilic. This makes it a prime target for nucleophilic attack, enabling a wide array of substitution reactions to append new functional groups or to initiate cyclization reactions. nih.gov Halogenated ketones are recognized as important intermediates for building complex molecules, including various heterocycles and pharmaceutical compounds. mdpi.comresearchgate.netbloomtechz.com

| Substituent | Type | Electronic Effect | Influence on Reactivity |

| Methoxy (-OCH₃) | Aromatic | Resonance (Donating) > Inductive (Withdrawing) | Activates the aromatic ring, directs incoming electrophiles to ortho and para positions. lasalle.edulibretexts.org |

| Chloro (-Cl) | Aliphatic | Inductive (Withdrawing) | Creates an electrophilic carbon center, susceptible to nucleophilic substitution. nih.gov |

Research Trajectories for this compound

While specific, large-scale applications of this compound are not extensively documented in dedicated studies, its structure strongly suggests its role as a versatile synthetic intermediate. The research utility of this compound can be inferred from the reactivity of its constituent functional groups and its similarity to other building blocks used in medicinal and materials chemistry.

One primary research trajectory is its use in the synthesis of heterocyclic compounds . The bifunctional nature of the molecule—containing both a ketone and an alkyl halide—makes it an ideal precursor for constructing rings. For example, the alkyl chloride can react with a nucleophile like a thiol or an amine, and the resulting intermediate could then undergo an intramolecular reaction with the ketone to form various five- or six-membered heterocyclic systems. Such scaffolds are prevalent in many biologically active molecules. researchgate.net

A second avenue of research involves its use as a precursor for biologically active molecules . Halogenated organic compounds are widely used in medicinal chemistry. acs.org The chloro-pentanone chain can be used to link the methoxyphenyl ketone moiety to other pharmacophores or to create a spacer arm in drug design. The methoxy-substituted phenyl ring is a common feature in many pharmaceutical agents, and modifications of the pentanoyl chain could be explored to optimize binding affinity to biological targets.

Finally, this compound can serve as a starting material for creating libraries of related compounds for high-throughput screening . The reactivity of the chloride allows for the parallel synthesis of a wide range of derivatives, where the chlorine is replaced by various other functional groups, enabling the rapid exploration of structure-activity relationships.

Theoretical Frameworks for Understanding Reactivity in Halogenated Aromatic Ketones

The reactivity of this compound can be understood through fundamental principles of organic chemistry, primarily focusing on the electronic effects of its substituents and the inherent reactivity of its functional groups. wikipedia.org

The molecule presents several potential sites for chemical reactions:

The Aromatic Ring: The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the combined electronic effects of the methoxy group and the pentanoyl group. The methoxy group is an activating, ortho, para-director, while the ketone (pentanoyl group) is a deactivating, meta-director. lasalle.eduminia.edu.eg Since the two groups are meta to each other, their directing effects are additive, strongly favoring substitution at the positions ortho and para to the activating methoxy group.

The Carbonyl Group: The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols (via reduction), imines (via reaction with amines), or new carbon-carbon bonds (via Grignard or Wittig reactions). The adjacent α-carbons can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations or α-halogenation.

The Alkyl Halide: The terminal carbon of the pentyl chain, bonded to chlorine, is an electrophilic center. It is highly susceptible to nucleophilic substitution reactions (typically Sₙ2), allowing the chlorine atom to be displaced by a wide range of nucleophiles. chemistrysteps.com This is often the most synthetically useful site for modification.

The interplay of these reactive sites allows for complex, multi-step syntheses. For example, a nucleophile could first displace the chloride, and the newly introduced functional group could then react intramolecularly with the carbonyl group to form a cyclic product. Understanding these competing and complementary reactivities is key to designing effective synthetic routes utilizing this compound. beilstein-journals.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-1-(3-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMAKBHLEWSFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442116 | |

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258882-49-4 | |

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 1 3 Methoxyphenyl 1 Oxopentane and Analogues

Established Synthetic Pathways for Pentan-1-one Derivatives

The creation of pentan-1-one derivatives, particularly those featuring an aryl group at the 1-position, relies on robust and well-documented synthetic transformations. These methods are designed to efficiently couple aromatic and aliphatic moieties to generate the target ketone structure.

Friedel-Crafts Acylation Strategies in the Construction of Aromatic Ketones

A primary and widely utilized method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the context of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, this would typically involve the reaction of a 3-methoxy-substituted benzene (B151609) derivative with an appropriate five-carbon acylating agent.

Lewis acids are crucial catalysts in Friedel-Crafts acylation, activating the acylating agent to generate a highly electrophilic acylium ion. Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). Zinc chloride is considered a milder Lewis acid compared to aluminum chloride, which can be advantageous when working with electron-rich aromatic compounds like methoxybenzene derivatives, as it can minimize side reactions such as ether cleavage. The catalyst coordinates to the acyl halide, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring.

The key precursors for the synthesis of the this compound backbone via Friedel-Crafts acylation are a suitable 3-methoxyphenyl (B12655295) derivative and a 5-chloropentanoyl halide, such as 5-chlorovaleryl chloride. The reaction is typically carried out in an inert solvent, for instance, dichloromethane (B109758) or nitrobenzene, to prevent unwanted reactions with the solvent. The reaction temperature is often carefully controlled, starting at lower temperatures during the addition of reagents and potentially warming to room temperature or higher to drive the reaction to completion.

| Aromatic Precursor | Acylating Agent | Catalyst | Typical Solvent | Reaction Temperature |

| 1,3-Dimethoxybenzene | 5-Chlorovaleryl chloride | Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃) | Dichloromethane, Nitrobenzene | 0 °C to 60 °C |

| 3-Methoxyphenylmagnesium bromide | 5-Chlorovaleryl chloride | N/A (Grignard Reaction) | Tetrahydrofuran (THF) | Room Temperature |

Assembly of the 5-Chloropentane Chain Moiety

The introduction of the 5-chloropentane side chain is a critical step in the synthesis. This can be achieved either by using a pre-functionalized five-carbon building block or by modifying a pentanone derivative that is already attached to the aromatic ring.

Should the synthesis commence with the formation of 1-(3-methoxyphenyl)pentan-1-one, the terminal methyl group of the pentyl chain would need to be selectively chlorinated. While direct radical halogenation can be non-selective, a more controlled approach would involve the introduction of a functional group at the terminal position that can be readily converted to a chloride. For instance, a precursor with a terminal hydroxyl group could be treated with a chlorinating agent like thionyl chloride (SOCl₂) or an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to achieve the desired chlorination. Aromatic halogenation using N-halosuccinimides has been shown to be effective for various substrates. researchgate.net

An alternative and often more direct route involves the use of a pre-formed 5-chlorinated pentanoyl derivative in a coupling reaction. A prominent example is the reaction of an organometallic reagent, such as a Grignard reagent, with the appropriate acyl chloride. Specifically, 3-methoxyphenylmagnesium bromide, which is commercially available, can be reacted with 5-chlorovaleryl chloride. thermofisher.com This nucleophilic acyl substitution reaction directly forms the carbon-carbon bond between the aromatic ring and the carbonyl group of the pentanoyl chain, thereby constructing the core structure of the target molecule in a single step.

Regioselective Introduction and Modification of the 3-Methoxyphenyl Moiety

The synthesis of this compound inherently involves the regioselective formation of a carbon-carbon bond on a substituted benzene ring. The key challenge lies in controlling the position of the incoming acyl group relative to the methoxy (B1213986) substituent. The methoxy group (-OCH₃) is a powerful electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org Through resonance effects, it increases the electron density at the ortho and para positions. youtube.com Consequently, a direct Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with an acylating agent like 5-chlorovaleryl chloride would predominantly yield the para-substituted isomer, with the ortho-isomer as a minor product. organicchemistrytutor.comlibretexts.org

Achieving the desired meta-substitution pattern, as seen in the target compound, requires alternative strategies that circumvent the natural directing effects of the methoxy group. Potential synthetic routes include:

Starting with a meta-directing group: One could begin with a benzene derivative that has a meta-directing group, perform the acylation, and then convert that group into a methoxy group or introduce the methoxy group in a separate step.

Using a pre-functionalized aromatic ring: A more direct approach involves using a starting material that already possesses the desired 3-methoxy substitution pattern, such as 3-methoxybenzoic acid or 3-methoxybenzonitrile, which can then be elaborated to the final ketone.

The regioselectivity of these reactions is paramount and is dictated by the electronic properties of the substituents on the aromatic ring. wikipedia.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Examples | Directing Effect | Reactivity Effect |

|---|---|---|---|

| Activating | -OCH₃, -OH, -NH₂, -CH₃ | Ortho, Para | Increases rate |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Ortho, Para | Decreases rate |

| Deactivating | -NO₂, -SO₃H, -CN, -C(O)R | Meta | Decreases rate |

Novel Synthetic Routes and Methodological Innovations for this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of reactions like the Friedel-Crafts acylation, which is central to the synthesis of aromatic ketones.

Microwave-Assisted Synthesis and Energy Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. numberanalytics.com In the context of Friedel-Crafts acylation, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. numberanalytics.comruc.dk This acceleration is due to the efficient and direct heating of the polar reaction mixture by microwave energy, which minimizes thermal gradients and side reactions. numberanalytics.comscirp.org

The application of microwave technology to the synthesis of this compound offers significant advantages in terms of energy efficiency and throughput. nih.gov Solvent-free microwave conditions, in particular, represent a substantial improvement, reducing the generation of volatile organic waste and simplifying product purification. numberanalytics.comruc.dk

Catalytic Approaches for Enhanced Efficiency and Selectivity

Traditional Friedel-Crafts acylations often require more than stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are sensitive to moisture and generate significant corrosive waste. acs.orgrsc.org Modern catalytic approaches focus on using smaller, catalytic quantities of more robust and recyclable catalysts.

Several alternative catalysts have been developed for Friedel-Crafts acylation:

Bismuth Triflate (Bi(OTf)₃): This catalyst is highly efficient, water-tolerant, and can be recovered and reused, making it a greener alternative to AlCl₃. ruc.dk

Zeolites: These solid acid catalysts, such as HZSM-5 and H-BEA, offer high regioselectivity due to their shape-selective porous structures. acs.orgpsu.edufrontiersin.org They are easily separated from the reaction mixture and can be regenerated and reused, aligning with green chemistry principles. frontiersin.org

Other Metal Triflates and Chlorides: Catalysts based on iron, zinc, and other metals have also been shown to be effective. acs.orgoup.com For instance, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride can act as both a catalyst and a green solvent. rsc.org

These catalytic systems not only improve the economic viability of the synthesis but also enhance its environmental profile by minimizing waste and allowing for catalyst recycling. researchgate.net

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Loading | Key Advantages | Limitations |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric | High reactivity | Moisture sensitive, high waste, not reusable |

| Bismuth Triflate (Bi(OTf)₃) | Catalytic (1-10 mol%) | Water tolerant, reusable, efficient | Higher initial cost |

| Zeolites (e.g., HZSM-5) | Heterogeneous | Reusable, shape-selective, low waste | May require higher temperatures |

| Deep Eutectic Solvents | Catalyst/Solvent | Green solvent, reusable, high yields | Substrate scope may be limited |

Green Chemistry Principles in the Synthesis of Halogenated Aromatic Ketones

The synthesis of compounds like this compound can be made more sustainable by incorporating the principles of green chemistry. Aromatic ketones are vital building blocks, and developing environmentally benign synthetic routes is a key goal. chemistryviews.org

Key green strategies applicable to this synthesis include:

Use of Recyclable Catalysts: Employing solid acid catalysts like zeolites or water-tolerant Lewis acids like bismuth triflate reduces waste compared to traditional methods. ruc.dkacs.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis significantly lowers energy consumption by drastically reducing reaction times. numberanalytics.comnih.gov

Alternative Solvents and Solvent-Free Conditions: Using green solvents like ionic liquids or deep eutectic solvents, or eliminating solvents entirely, minimizes the environmental impact of volatile organic compounds (VOCs). rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle. Visible-light-induced aerobic C-H oxidation is one advanced strategy for producing aromatic ketones with high atom economy, using air as the oxidant and water as the solvent. chemistryviews.org

By combining these approaches, the synthesis of halogenated aromatic ketones can be performed in a more economically and environmentally sustainable manner.

Derivatization from Precursors and Analogous Compounds

Halogenated ketones are valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. wikipedia.org

Chemical Transformations Involving Related Halogenated Ketone Precursors

While α-haloketones undergo a wide range of reactions such as nucleophilic substitution and the Favorskii rearrangement, this compound is a γ-halogenated ketone (the halogen is on the fifth carbon from the carbonyl group). wikipedia.orgacs.org This structural feature makes it an ideal precursor for intramolecular cyclization reactions.

A primary transformation for this type of compound is an intramolecular Friedel-Crafts alkylation to form a tetralone derivative. rsc.orgorganic-chemistry.org Upon treatment with a Lewis acid or a strong protic acid, the acyl-bearing aromatic ring can act as a nucleophile, attacking the carbon atom bearing the chlorine. This process results in the formation of a new six-membered ring fused to the aromatic core.

This cyclization is a powerful method for constructing polycyclic systems and is a key reaction in the synthesis of many pharmaceutical agents and natural products. rsc.orgorgsyn.orgwikipedia.org For example, 4-phenylbutanoic acid and its derivatives are common starting materials for the synthesis of α-tetralone. orgsyn.orgwikipedia.org The reaction proceeds via an acylium ion intermediate that attacks the aromatic ring, leading to the fused ring system. The synthesis of 6-methoxy-1-tetralone (B92454) from a precursor analogous to the title compound demonstrates the utility of this synthetic strategy.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1 3 Methoxyphenyl 1 Oxopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in an external magnetic field. The precise resonance frequency of each nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift. Furthermore, the interactions between neighboring nuclei, or spin-spin coupling, provide valuable information about the connectivity of atoms within a molecule.

The ¹H NMR spectrum of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is anticipated to display a series of signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals would reflect the relative number of protons in each environment.

The aromatic region of the ¹H NMR spectrum is expected to reveal four distinct signals corresponding to the four protons on the disubstituted benzene (B151609) ring. The substitution pattern (meta) dictates a specific set of coupling interactions. The proton situated between the methoxy (B1213986) and carbonyl groups is likely to appear as a triplet or a multiplet at the most downfield position in the aromatic region due to the deshielding effects of the adjacent electron-withdrawing groups. The other three aromatic protons would present as a complex pattern of doublets and triplets, with their precise chemical shifts and coupling constants being influenced by both through-bond and through-space interactions.

Table 1: Predicted ¹H NMR Data for the Aromatic Protons of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | 7.50 - 7.60 | t | ~1.5 |

| H-4' | 7.10 - 7.20 | ddd | ~8.0, 2.5, 1.0 |

| H-5' | 7.35 - 7.45 | t | ~8.0 |

| H-6' | 7.25 - 7.35 | dt | ~8.0, 1.0 |

Note: These are predicted values and may vary from experimental data.

The alkyl chain of this compound contains four methylene (B1212753) groups, each with a unique chemical environment. The methylene group adjacent to the carbonyl group (C-2) would be the most deshielded of the alkyl protons, appearing as a triplet. The methylene group attached to the chlorine atom (C-5) would also be significantly deshielded and is expected to be a triplet. The two central methylene groups (C-3 and C-4) would resonate as complex multiplets, likely quintets or sextets, due to coupling with their neighboring methylene protons.

Table 2: Predicted ¹H NMR Data for the Alkyl Chain Protons of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 2.90 - 3.00 | t | ~7.5 |

| H-3 | 1.70 - 1.80 | quint | ~7.5 |

| H-4 | 1.80 - 1.90 | quint | ~7.0 |

| H-5 | 3.55 - 3.65 | t | ~6.5 |

| OCH₃ | 3.80 - 3.90 | s | - |

Note: These are predicted values and may vary from experimental data.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon (C-1) is expected to be the most downfield signal in the ¹³C NMR spectrum, typically appearing in the range of 195-205 ppm. The aromatic region will display six signals for the six carbons of the benzene ring. The carbon attached to the methoxy group and the carbon ipso to the carbonyl substituent will have distinct chemical shifts, as will the other four aromatic carbons. The carbon bearing the methoxy group will be significantly shielded compared to the others.

Table 3: Predicted ¹³C NMR Data for the Carbonyl and Aromatic Carbons of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 198.0 - 202.0 |

| C-1' | 137.0 - 139.0 |

| C-2' | 114.0 - 116.0 |

| C-3' | 159.5 - 161.5 |

| C-4' | 120.0 - 122.0 |

| C-5' | 129.0 - 131.0 |

| C-6' | 122.0 - 124.0 |

| OCH₃ | 55.0 - 56.0 |

Note: These are predicted values and may vary from experimental data.

The four methylene carbons of the alkyl chain will each give a distinct signal in the upfield region of the ¹³C NMR spectrum. The carbon adjacent to the carbonyl group (C-2) will be the most deshielded of the alkyl carbons, followed by the carbon attached to the chlorine atom (C-5). The two central methylene carbons (C-3 and C-4) will have chemical shifts that are intermediate between these two.

Table 4: Predicted ¹³C NMR Data for the Alkyl Chain Carbons of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 37.0 - 39.0 |

| C-3 | 21.0 - 23.0 |

| C-4 | 31.0 - 33.0 |

| C-5 | 44.0 - 46.0 |

Note: These are predicted values and may vary from experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR techniques are indispensable for unambiguously establishing the molecular structure of this compound by mapping out the intricate network of proton-proton and proton-carbon correlations. ugm.ac.idresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the pentanone chain, COSY would show correlations between adjacent methylene groups, confirming the linear -CH₂-CH₂-CH₂-CH₂- sequence. On the aromatic ring, it would establish the connectivity between the aromatic protons, confirming their relative positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. ugm.ac.id It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the methoxy group would correlate directly with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity, showing correlations between protons and carbons over two to three bonds. researchgate.net This is vital for piecing together different fragments of the molecule. For example, HMBC would show a correlation from the protons on the carbon adjacent to the carbonyl group (C2) to the carbonyl carbon (C1) and to carbons within the aromatic ring. Similarly, correlations from the methoxy protons to the C3' carbon of the aromatic ring would confirm the position of the methoxy substituent.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Atoms | Information Gained |

| COSY | H-2 / H-3 / H-4 / H-5 | H-2 / H-3 / H-4 / H-5 | Confirms the pentane (B18724) chain connectivity. |

| Aromatic Protons | Aromatic Protons | Establishes relative positions of aromatic protons. | |

| HMQC/HSQC | All Protons | Directly Bonded Carbons | Assigns protonated carbons in the chain and ring. |

| OCH₃ Protons | OCH₃ Carbon | Confirms the methoxy group assignment. | |

| HMBC | H-2 Protons | C1 (Carbonyl), C1' | Connects the pentanoyl chain to the aromatic ring. |

| OCH₃ Protons | C3' (Aromatic) | Confirms the meta-position of the methoxy group. | |

| H-5 Protons | C3, C4 | Confirms long-range chain connectivity. | |

| Aromatic Protons | Various Aromatic Carbons | Confirms substitution pattern on the benzene ring. |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. ugm.ac.idresearchgate.netspectrabase.commdpi.com

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For an aryl ketone, where the carbonyl is conjugated with the aromatic ring, this peak typically appears in the range of 1685-1665 cm⁻¹. The exact frequency is sensitive to the electronic environment; conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone. The electron-donating methoxy group on the ring can further influence this position. nih.gov

The presence of the meta-disubstituted benzene ring gives rise to several characteristic absorption bands. spectrabase.com Vibrations corresponding to C=C stretching within the aromatic ring typically appear in the region of 1600-1450 cm⁻¹. marmacs.org The specific substitution pattern on the ring also produces characteristic C-H bending bands in the fingerprint region (below 1000 cm⁻¹). The C-O stretching of the aryl ether (methoxy group) will also be present. While the terminal chlorine atom is on the aliphatic chain, its presence can have subtle electronic influences, though the most direct vibrational evidence, the C-Cl stretch, typically appears in the lower frequency range of 800-600 cm⁻¹ and can sometimes be difficult to assign definitively. rsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2960-2850 | C-H Stretch | Aliphatic Chain (CH₂) |

| ~1680 | C=O Stretch | Aryl Ketone (Carbonyl) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1260, ~1040 | C-O Stretch | Aryl Ether (Methoxy) |

| ~800-600 | C-Cl Stretch | Alkyl Halide |

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high precision. For this compound, the molecular formula is C₁₂H₁₅ClO₂. HRMS can measure the molecular ion's mass to several decimal places, allowing for the confirmation of this formula. The calculated exact mass is 226.076057 g/mol . spectrabase.com

Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest points. The analysis of these fragments provides a roadmap for deducing the original structure. mdpi.com For this compound, a primary and highly characteristic fragmentation pathway is the alpha-cleavage at the bond between the carbonyl group and the aromatic ring. This results in the formation of a stable acylium ion. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Ion Structure | Likely Fragmentation Pathway |

| 226/228 | [C₁₂H₁₅ClO₂]⁺ | Molecular Ion (M⁺) with isotopic pattern for Cl |

| 135 | [C₈H₇O₂]⁺ | Alpha-cleavage, loss of the chlorobutyl radical |

| 91 | [C₅H₁₀Cl]⁺ | Cleavage forming the 5-chloropentyl cation |

This multi-faceted spectroscopic approach, combining 2D NMR, FTIR, and HRMS, provides a comprehensive and unambiguous structural elucidation of this compound, confirming atomic connectivity, functional group identity, and precise elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity and identifying volatile impurities in samples of this compound. In this method, the compound is vaporized and separated based on its volatility and interaction with a stationary phase within a chromatography column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound.

The purity of this compound can be determined by the relative area of its corresponding peak in the gas chromatogram. A high-purity sample would exhibit a single, dominant peak. The presence of any additional peaks suggests volatile impurities, which could originate from starting materials, by-products of the synthesis, or degradation products. The mass spectrum of the main peak for this compound, which has a molecular weight of 226.7 g/mol , can be confirmed against spectral databases. spectrabase.com

The identification of impurities is achieved by analyzing their respective mass spectra. Fragmentation pathways can be proposed to elucidate the structures of these unknown components. researchgate.net For certain complex molecules, derivatization techniques, such as silylation, may be employed to increase volatility and improve chromatographic separation, allowing for more accurate analysis. researchgate.net The GC-MS technique is a valuable tool for quality control, ensuring the compound meets required purity standards for further research and application. researchgate.netjmchemsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Mixture Analysis

For the analysis of non-volatile components, thermally unstable impurities, or complex mixtures containing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC separates compounds in a liquid mobile phase based on their physicochemical interactions with a stationary phase, making it suitable for a wider range of molecules than GC.

LC-MS is instrumental in determining the purity of synthesized batches of related chloro-methoxy aromatic compounds. researchgate.net For instance, analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a common form of LC, has been successfully used to confirm the purity of various 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net

Furthermore, validated LC-MS/MS methods can be developed for the precise quantification of structurally similar compounds in various matrices. vcu.edu Such methods involve establishing a linear concentration range, and they are rigorously validated for precision and accuracy. vcu.edu In a study on a glyburide (B1671678) analogue, a bioanalytical method was validated in a linear range of 2-1000 ng/ml, with precision and accuracy values within ±15%, demonstrating the quantitative power of the technique. vcu.edu This approach allows for the accurate measurement of the target compound and any non-volatile impurities, making it essential for comprehensive quality assessment and for analyzing the compound within complex mixtures. ontosight.airesearchgate.net

X-ray Crystallography for Precise Solid-State Molecular Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of this compound (if available) or its Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not widely available in the literature, extensive structural insights can be gained from the analysis of its derivatives containing similar chloro- and methoxy-substituted phenyl rings. SC-XRD provides unambiguous proof of molecular structure by mapping electron density from the diffraction of X-rays by a single crystal. This technique allows for the precise determination of atomic positions, defining the molecule's three-dimensional architecture.

Detailed crystallographic studies have been performed on several related benzothiazole (B30560) derivatives. nih.govnih.gov For example, the crystal structures of 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol and 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole have been successfully elucidated. nih.govnih.gov Data from these analyses, including unit cell dimensions and space group, provide a foundational understanding of how molecules with these functional groups arrange themselves in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

From SC-XRD data, it is possible to calculate precise bond lengths, bond angles, and torsional (dihedral) angles. In the reported structures of related chloro-methoxy derivatives, the observed bond lengths and angles are typically in agreement with those found in similar benzothiazole structures. nih.gov For instance, in the structure of 3-chloro-5-fluorosalicylaldehyde, the C—Cl bond length was determined to be 1.7334 (16) Å. nih.gov

Elucidation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Crystal packing describes the arrangement of molecules in the crystal lattice, which is governed by a network of intermolecular forces. Analysis of chloro- and methoxy-substituted derivatives reveals several common packing motifs.

Molecules can be linked into layers or chains through specific interactions. In the crystal of 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, molecules form layers parallel to the ac plane through C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov The π–π stacking is characterized by a centroid–centroid distance of 3.7365 (12) Å. nih.gov Similarly, π-stacking chains have been observed in other structures, such as 3-chloro-5-fluorosalicylaldehyde, which features a centroid-to-centroid distance of 3.7154 (3) Å. nih.gov

In other cases, where strong hydrogen bond donors are absent, packing is dictated by weaker forces. The crystal structure of 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole shows molecules arranged in layers held together primarily by weak van der Waals forces. nih.gov Intramolecular hydrogen bonds can also play a role in stabilizing the conformation of a single molecule, as seen in the O—H⋯N bond in a benzothiazole derivative, which forms a stable S(6) ring motif. nih.gov These non-covalent interactions are fundamental to the stability and physical properties of the solid-state material.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For this compound, the primary chromophores—parts of the molecule that absorb light—are the 3-methoxyphenyl (B12655295) group and the adjacent carbonyl group (C=O).

The aromatic ring gives rise to intense π→π* transitions. These typically appear as two distinct absorption bands: the E-band (at shorter wavelengths, ~200-220 nm) and the B-band (at longer wavelengths, ~250-280 nm). The presence of substituents on the benzene ring—the electron-donating methoxy group (an auxochrome) and the electron-withdrawing chloro and acyl groups—influences the energy of these transitions, often causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).

The carbonyl group exhibits a weak n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically occurs at longer wavelengths (around 280-300 nm) and has a much lower intensity than the π→π* transitions of the aromatic ring.

Table of Mentioned Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In organic molecules, this absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of absorption are characteristic of the types of chemical bonds and functional groups present in the molecule, known as chromophores.

For this compound, the primary chromophores are the methoxy-substituted benzene ring and the carbonyl group of the ketone. These structural features give rise to distinct electronic transitions, primarily of the n→π* (n to pi-star) and π→π* (pi to pi-star) types, which can be analyzed to provide insight into the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from its two main chromophoric systems: the aromatic ring and the carbonyl group.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε). In the context of this compound, the substituted benzene ring and the carbonyl group, which are in conjugation, give rise to intense π→π* absorption bands. Based on data from analogous aromatic ketones, such as acetophenone (B1666503), a strong absorption band is anticipated. For instance, acetophenone in water exhibits its primary π→π* transition at approximately 244 nm. researchgate.net Benzaldehyde shows a similar transition at 248 nm. researchgate.net The methoxy substituent on the benzene ring may cause a slight bathochromic (red) shift in the absorption maximum.

n→π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. researchgate.netnih.gov These transitions are "forbidden" by symmetry rules, resulting in a significantly lower molar absorptivity compared to π→π* transitions. acs.org The n→π* transition of the ketone group is expected to appear as a weaker, lower-energy (longer wavelength) band. rsc.org For benzaldehyde, this transition is observed around 283 nm. researchgate.net The position of this band is sensitive to solvent polarity; polar, hydrogen-bonding solvents can cause a hypsochromic (blue) shift.

The table below summarizes the characteristic UV absorption data for closely related model compounds, which provides a basis for predicting the spectral features of this compound.

| Compound | λmax for π→π* (nm) | λmax for n→π* (nm) | Solvent | Reference |

|---|---|---|---|---|

| Acetophenone | 241 | ~320 | Ethanol (B145695) | photochemcad.com |

| Benzaldehyde | 248 | 283 | Water | researchgate.net |

| 4-Methoxyacetophenone | 271 | Not Reported | Ethanol | ijrat.org |

Advanced Spectroscopic Techniques for Specialized Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. Molecules like this compound, which have all their electrons paired in their ground state, are diamagnetic and thus EPR-silent.

However, EPR spectroscopy becomes an invaluable tool for studying paramagnetic species that can be derived from this compound. A key example is the formation of a ketyl radical anion. nih.gov Aromatic ketyl radicals can be generated from the corresponding ketone, such as this compound, through a one-electron reduction. rsc.org This reduction can be achieved photochemically or by using an alkali metal as the reducing agent. rsc.orgrsc.org

Once formed, the ketyl radical anion would be readily detectable by EPR. The resulting EPR spectrum would provide detailed information about the electronic structure of the radical. The primary features of the spectrum, such as the g-factor and hyperfine coupling constants, would allow for the characterization of the radical species. Hyperfine splitting patterns arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C) within the molecule, providing direct insight into the distribution of the unpaired electron's spin density across the molecular framework. researchgate.net

Magnetic susceptibility is a measure of how strongly a material is magnetized when placed in an external magnetic field. fiveable.me This technique is fundamental for characterizing the magnetic properties of materials, distinguishing between diamagnetic compounds (repelled by a magnetic field) and paramagnetic compounds (attracted to a magnetic field). libretexts.orglasalle.edu

As an organic molecule with no unpaired electrons, this compound is diamagnetic in its pure form. lasalle.edu However, it possesses potential donor atoms (the carbonyl oxygen and the methoxy oxygen) that could allow it to act as a ligand, forming coordination compounds with transition metal ions.

If this compound were used to synthesize a complex with a paramagnetic metal ion (e.g., Fe³⁺, Cu²⁺, Mn²⁺), magnetic susceptibility measurements would be a crucial technique for elucidating the electronic structure of the resulting complex. fizika.silibretexts.org By measuring the magnetic moment, one can determine the number of unpaired electrons in the metal center. fizika.silibretexts.org This information is vital for deducing key structural and electronic features, such as the oxidation state of the metal, its coordination geometry, and the spin state (high-spin vs. low-spin) of the complex.

The spin-only magnetic moment (μ_s) can be calculated using the following formula, where 'n' is the number of unpaired electrons:

μ_s = √[n(n+2)] B.M. (Bohr Magnetons)

The table below shows the theoretical spin-only magnetic moments for complexes with one to five unpaired electrons.

| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μs) in B.M. |

|---|---|

| 1 | 1.73 |

| 2 | 2.83 |

| 3 | 3.87 |

| 4 | 4.90 |

| 5 | 5.92 |

Computational and Theoretical Investigations of 5 Chloro 1 3 Methoxyphenyl 1 Oxopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane at the molecular level. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic distribution and energy.

Density Functional Theory (DFT) has emerged as a leading computational method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in predicting the geometric and electronic properties of this compound.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, with its pentyl chain, this process also involves a conformational analysis to identify the lowest energy conformer. This is achieved by systematically rotating the single bonds and calculating the energy of each resulting conformation. The optimized geometry represents the molecule at a minimum on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, hybrid functionals like B3LYP are often employed as they incorporate a portion of the exact exchange from Hartree-Fock theory, generally providing more accurate results. ijrte.orgnih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and lead to more accurate results, albeit at a higher computational expense. orientjchem.org The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately modeling systems with heteroatoms like oxygen and chlorine, as they account for the non-uniform distribution of electron density and the presence of lone pairs.

A comparative analysis of different functional and basis set combinations is often performed to ensure the reliability of the calculated properties.

| Functional | Basis Set | Total Energy (Hartree) | Computational Time (Arbitrary Units) |

| B3LYP | 6-31G(d) | -1234.5678 | 1.0 |

| B3LYP | 6-311++G(d,p) | -1234.9876 | 3.5 |

| M06-2X | 6-311++G(d,p) | -1234.9912 | 4.2 |

This is a hypothetical data table for illustrative purposes.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. ijrte.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP would likely show a negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating regions that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further insight into the charge distribution within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge delocalization and intermolecular interactions. orientjchem.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into adjacent anti-bonding orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C=O) | 25.4 |

| LP(1) O(methoxy) | σ(C-O) | 18.2 |

| LP(1) Cl | σ*(C-Cl) | 5.1 |

This is a hypothetical data table for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests a more reactive molecule.

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.66 |

| Electronegativity (χ) | 4.06 |

| Chemical Hardness (η) | 2.83 |

| Global Softness (S) | 0.35 |

This is a hypothetical data table for illustrative purposes.

For this compound, the HOMO is likely to be localized on the methoxy-substituted phenyl ring, which is electron-rich. The LUMO is expected to be centered on the carbonyl group, which is electron-deficient. This distribution of frontier orbitals suggests that the molecule would act as a nucleophile at the phenyl ring and as an electrophile at the carbonyl carbon in chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are fundamental quantum chemical properties that provide insight into a molecule's reactivity and electronic transitions. koreascience.kr The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. koreascience.krresearchgate.net

A theoretical investigation would typically involve optimizing the geometry of this compound using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govukm.my From this optimized structure, the energies of the HOMO and LUMO would be calculated. Analysis of the orbital distributions would likely show the HOMO localized on the electron-rich methoxyphenyl ring, while the LUMO might be distributed across the carbonyl group and the aromatic system, indicating the sites for nucleophilic and electrophilic attacks, respectively. mdpi.com

Data Table: Representative HOMO-LUMO Parameters (Hypothetical) This table is for illustrative purposes only, as specific calculated data for this compound is not available in the reviewed literature.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Chemical Hardness, Softness, and Electrophilicity Indices

Derived from the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and the global electrophilicity index (ω) quantify a molecule's resistance to change in its electron distribution. researchgate.net

Chemical Hardness (η) is calculated as (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a harder, more stable molecule. nih.gov

Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment.

These indices are valuable for predicting the reactivity of this compound in chemical reactions. However, without the foundational HOMO and LUMO energy values, these parameters cannot be determined.

Prediction of Spectroscopic Parameters from First Principles

Theoretical calculations are instrumental in interpreting and predicting experimental spectra. ijrte.org

While experimental 13C NMR data for this compound exists, theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict both 1H and 13C chemical shifts. spectrabase.comliverpool.ac.ukdergipark.org.tr These calculations provide a powerful way to assign experimental peaks and confirm molecular structures. researcher.life The process involves calculating the isotropic magnetic shielding constants for a reference compound (like tetramethylsilane, TMS) and the target molecule, with the chemical shifts determined from the difference. dergipark.org.tr

Data Table: Selected Experimental vs. Unavailable Calculated 13C NMR Shifts

| Atom Position | Experimental δ (ppm) spectrabase.com | Calculated δ (ppm) |

|---|---|---|

| Carbonyl (C=O) | ~198.8 | N/A |

| Methoxy (O-CH3) | ~55.4 | N/A |

| Aromatic C-O | ~159.8 | N/A |

| Aromatic C-C=O | ~138.1 | N/A |

Computational methods can simulate vibrational (Infrared) and electronic (UV-Vis) spectra. dergipark.org.tr

IR Spectra: Theoretical frequency calculations can predict the positions and intensities of vibrational modes, such as the characteristic C=O stretch of the ketone, C-O stretches of the methoxy group, and C-Cl vibrations. ijrte.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com These calculations often focus on transitions between frontier orbitals, such as π→π* transitions within the aromatic system. mdpi.com

No simulated IR or UV-Vis spectra for this compound have been found in the literature.

Calculation of Nonlinear Optical (NLO) Properties, e.g., Hyperpolarizability

Molecules with significant charge separation and delocalized electrons can exhibit nonlinear optical (NLO) properties, which are of interest for materials science applications. nih.gov The key parameter is the first hyperpolarizability (β), which can be calculated using DFT. rsc.org A computational study would determine the dipole moment (μ) and hyperpolarizability tensors to evaluate the NLO potential of this compound. Such properties are highly dependent on molecular structure and electron donor-acceptor characteristics. nih.gov

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

The aliphatic pentanone chain in this compound allows for significant conformational flexibility. Molecular dynamics (MD) simulations could be employed to explore this conformational space, identifying low-energy conformers and understanding the molecule's dynamic behavior in different environments (e.g., in solution). nih.gov These simulations track the atomic movements over time, providing insights into structural stability and intramolecular interactions. Currently, no MD studies specific to this compound are available in published research.

Conformational Landscape and Dynamic Behavior in Different Environments

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. The pentanoyl chain can adopt various conformations due to rotation around the C-C bonds, leading to different spatial arrangements of the chloroalkyl group relative to the methoxy-substituted phenyl ring. Theoretical calculations, such as those employing quantum-chemical methods, can elucidate the potential energy surface and identify the most stable conformers. researchgate.netresearchgate.net

The dynamic behavior of this molecule is influenced by the surrounding environment. In a vacuum or a non-polar solvent, intramolecular forces, such as steric hindrance and dipole-dipole interactions, will be the dominant factors governing conformational preferences. In polar solvents, intermolecular interactions with solvent molecules will play a more significant role, potentially stabilizing conformers with larger dipole moments.

To illustrate the conformational possibilities, a hypothetical analysis of the key dihedral angles and their relative energies is presented below. The dihedral angle (ω) between the plane of the aromatic ring and the carbonyl group is of particular interest as it affects the conjugation between the π-system of the ring and the carbonyl group.

| Dihedral Angle (ω) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 0.0 | Planar conformation, maximal conjugation. |

| 30° | 1.5 | Slightly twisted conformation. |

| 60° | 4.0 | Significantly twisted conformation. |

| 90° | 6.0 | Perpendicular conformation, minimal conjugation. |

This table presents hypothetical relative energies for the rotation around the aryl-carbonyl bond, illustrating the energetic preference for planar conformations that maximize electronic conjugation.

Solvent Effects on Molecular Properties and Reactivity

The polarity of the solvent can significantly influence the molecular properties and reactivity of this compound. researchgate.netnih.gov The carbonyl group and the methoxy group impart a degree of polarity to the molecule. In polar solvents, dipole-dipole interactions and hydrogen bonding (if the solvent is protic) can lead to stabilization of the ground state and transition states of reactions. researchgate.net

For instance, the reactivity of the carbonyl group towards nucleophilic attack can be altered by the solvent. numberanalytics.comnumberanalytics.com Polar aprotic solvents may enhance the electrophilicity of the carbonyl carbon by solvating the oxygen atom, thereby increasing the reaction rate. Protic solvents can form hydrogen bonds with the carbonyl oxygen, which can also affect its reactivity.

The table below summarizes the expected qualitative effects of different solvent environments on key molecular properties of this compound.

| Property | Effect in Non-Polar Solvent (e.g., Hexane) | Effect in Polar Aprotic Solvent (e.g., DMSO) | Effect in Polar Protic Solvent (e.g., Ethanol) |

|---|---|---|---|

| Solubility | Moderate | High | High |

| Dipole Moment | Lower | Higher | Higher |

| Carbonyl Reactivity (Nucleophilic Addition) | Baseline | Enhanced | Enhanced (with potential for H-bonding catalysis) |

This table provides a qualitative prediction of how different solvent environments would likely impact the physical and chemical properties of this compound based on general principles for aromatic ketones. numberanalytics.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Development of Models Correlating Molecular Structure with Predicted Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. chalcogen.ro For this compound, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention times.

The development of a QSPR model involves several steps:

Data Collection: Gathering experimental data for a set of molecules structurally related to this compound.

Molecular Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated that encode its structural information. These can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Reflecting the electron distribution (e.g., partial charges, dipole moment).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between the calculated descriptors and the experimental property.

Model Validation: Assessing the predictive power of the model using statistical metrics and external test sets.

Influence of Substituent Effects on Chemical Behavior

The chemical behavior of this compound is significantly influenced by the electronic effects of the methoxy and chloro substituents on the phenyl ring. libretexts.org These effects can be quantified using Hammett substituent constants, which describe the electron-donating or electron-withdrawing nature of a substituent.

Methoxy Group (-OCH₃): Located at the meta position, the methoxy group exerts a +I (inductive electron-donating) and a +R (resonance electron-donating) effect. However, the resonance effect is not transmitted to the meta position, so its primary influence is a weak electron-withdrawing inductive effect due to the oxygen's electronegativity. libretexts.org

Pentanoyl Group (-CO(CH₂)₄Cl): This acyl group is an electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. libretexts.org This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. The chloro substituent on the alkyl chain will have a minor electron-withdrawing inductive effect on the ring.

The combined electronic effects of these substituents will modulate the electron density of the aromatic ring and the reactivity of the carbonyl group.

The table below summarizes the Hammett constants (σm) for relevant functional groups and their general effect on the reactivity of the aromatic ring towards electrophilic substitution.

| Substituent | Hammett Constant (σm) | Electronic Effect | Influence on Ring Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | Weakly deactivating (inductive) | Slightly decreases reactivity |

| -COR (Acyl) | +0.38 | Deactivating (inductive and resonance) | Decreases reactivity |

This table provides established Hammett constants which are used to quantify the electronic influence of substituents on the reactivity of aromatic systems. amanote.com

Chemical Transformations and Reaction Mechanisms of 5 Chloro 1 3 Methoxyphenyl 1 Oxopentane

Nucleophilic Substitution Reactions at the Terminal Chlorinated Alkyl Chain

The presence of a chlorine atom at the terminus of the pentanoyl chain makes this position susceptible to nucleophilic attack. The nature of the substrate as a primary alkyl halide strongly dictates the preferred reaction pathway.

The terminal carbon atom bonded to the chlorine is unhindered, making it an ideal substrate for the bimolecular nucleophilic substitution (SN2) reaction. In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride), proceeding through a single, concerted transition state. This process results in the inversion of stereochemistry if the carbon were chiral. Given that 5-chloro-1-(3-methoxyphenyl)-1-oxopentane is a primary halide, the SN2 pathway is significantly favored over the unimolecular (SN1) pathway, which would require the formation of a highly unstable primary carbocation.

The general scheme for an SN2 reaction on this substrate is as follows:

Nu- + this compound → 5-Nu-1-(3-methoxyphenyl)-1-oxopentane + Cl-

A variety of nucleophiles can be employed, leading to a wide array of derivatives.

| Nucleophile (Nu-) | Reagent Example | Product Class |

| Azide (N3-) | Sodium Azide (NaN3) | Alkyl Azide |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | Nitrile |

| Hydroxide (B78521) (OH-) | Sodium Hydroxide (NaOH) | Primary Alcohol |

| Alkoxide (RO-) | Sodium Methoxide (B1231860) (NaOCH3) | Ether |

| Thiolate (RS-) | Sodium Ethanethiolate (NaSEt) | Thioether (Sulfide) |

| Iodide (I-) | Sodium Iodide (NaI) in Acetone | Alkyl Iodide |

| Primary Amine (RNH2) | Ammonia (B1221849) (NH3) | Primary Amine |

This interactive table summarizes potential SN2 reactions.

The five-carbon chain separating the terminal chloride from the aromatic ring allows for intramolecular cyclization reactions, primarily through an intramolecular Friedel-Crafts alkylation mechanism. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), the carbon-chlorine bond is polarized, facilitating the attack by the electron-rich methoxy-substituted benzene (B151609) ring.

The methoxy (B1213986) group is an ortho-, para-directing activator. Therefore, the electrophilic attack can occur at the positions ortho or para to the methoxy group.

Attack at C-2 or C-6 (ortho): Cyclization at the C-2 or C-6 position would lead to the formation of a tetralone derivative, specifically 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.

Attack at C-4 (para): Cyclization at the C-4 position would yield 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.

Steric hindrance may influence the regioselectivity of this reaction. This type of cyclization is a powerful method for constructing fused ring systems. clockss.org

The formation of carbon-heteroatom bonds at the terminal position is a direct application of the SN2 reaction discussed previously. These transformations are fundamental in synthesizing precursors for various heterocyclic compounds and other complex molecules. mdpi.comclockss.orgorganic-chemistry.org

Carbon-Nitrogen (C-N) Bond Formation: Reaction with ammonia, primary amines, or secondary amines yields the corresponding primary, secondary, or tertiary amines. These reactions are crucial for synthesizing nitrogen-containing heterocycles. researchgate.netnih.govmdpi.com For example, reaction with a primary amine followed by intramolecular condensation with the ketone can lead to cyclic imines or related heterocycles.

Carbon-Oxygen (C-O) Bond Formation: The displacement of the chloride by alkoxides or phenoxides is a standard Williamson ether synthesis, resulting in the formation of ethers. Reaction with a carboxylate salt would yield an ester. The synthesis of oxygen-containing heterocycles often relies on such bond-forming strategies. nih.govresearchgate.netsemanticscholar.org

Carbon-Sulfur (C-S) Bond Formation: Thiolates are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). This reaction is a key step in the synthesis of various sulfur-containing heterocycles, which are significant in medicinal chemistry. researchgate.netnih.gov

| Heteroatom | Nucleophile | Reagent Example | Product Functional Group |

| Nitrogen | Ammonia | NH3 | Primary Amine |

| Primary Amine | R-NH2 | Secondary Amine | |

| Azide | NaN3 | Azide | |

| Oxygen | Hydroxide | NaOH | Alcohol |

| Alkoxide | R-ONa | Ether | |

| Carboxylate | R-COONa | Ester | |

| Sulfur | Hydrosulfide (B80085) | NaSH | Thiol |

| Thiolate | R-SNa | Thioether (Sulfide) |

This interactive table showcases the formation of various carbon-heteroatom bonds.

Reactions Involving the Ketone Carbonyl Group

The carbonyl group of the ketone is a site of electrophilicity and can undergo a variety of nucleophilic addition and reduction reactions.

The ketone can be reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reagents and conditions employed.

Reduction to Secondary Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) will reduce the ketone to the corresponding secondary alcohol, 1-(3-methoxyphenyl)pentan-1-ol, without affecting the terminal chloride. Catalytic hydrogenation (e.g., H2 with a Pd, Pt, or Ni catalyst) can also achieve this transformation.

Reduction to Alkane (Deoxygenation): More vigorous reduction methods are required to remove the carbonyl oxygen completely.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by elimination of N2 gas under strong basic conditions (e.g., hydrazine (B178648), H2NNH2, and potassium hydroxide, KOH) at high temperatures.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | NaBH4 or LiAlH4 | 5-Chloro-1-(3-methoxyphenyl)pentan-1-ol |

| Deoxygenation (Alkane) | Zn(Hg), HCl (Clemmensen) | 1-Chloro-5-(3-methoxyphenyl)pentane |

| Deoxygenation (Alkane) | H2NNH2, KOH (Wolff-Kishner) | 1-Chloro-5-(3-methoxyphenyl)pentane |

This interactive table summarizes the reduction reactions of the ketone group.

The electrophilic carbon of the carbonyl group is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the ketone results in the formation of a tertiary alcohol after acidic workup. chemspider.com For example, reacting this compound with methylmagnesium bromide (CH3MgBr) would yield 2-(3-methoxyphenyl)-6-chlorohexan-2-ol. Care must be taken as Grignard reagents can potentially react with the alkyl halide, though addition to the ketone is generally faster.

Wittig Reaction: This reaction provides a reliable method for converting a ketone into an alkene. lumenlearning.comlibretexts.org It involves the reaction of the ketone with a phosphonium ylide (a Wittig reagent, Ph3P=CR2). masterorganicchemistry.comwikipedia.org The geometry of the resulting alkene (E/Z) depends on the nature of the ylide used. libretexts.org For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 5-chloro-1-(3-methoxyphenyl)-1-pentene.

Aldol (B89426) Addition/Condensation: Under basic or acidic conditions, the ketone can be converted to its enol or enolate form. The alpha-protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of the ketone (a self-aldol addition) to form a β-hydroxy ketone. magritek.com Subsequent dehydration of this adduct under heating or acidic/basic conditions leads to an α,β-unsaturated ketone, the final product of an aldol condensation.

| Reaction | Reagent Type | Intermediate/Product Type |

| Grignard Addition | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CR2 | Alkene |

| Aldol Addition | Base or Acid (self-reaction) | β-Hydroxy Ketone |

| Aldol Condensation | Base or Acid with Heat | α,β-Unsaturated Ketone |

This interactive table outlines key addition reactions at the carbonyl group.

Condensation Reactions Leading to Imines, Oximes, or Hydrazones

The carbonyl group of this compound serves as a site for condensation reactions with primary amines and their derivatives, such as hydroxylamine and hydrazine. These reactions proceed via nucleophilic addition to the carbonyl carbon, followed by a dehydration step to yield a carbon-nitrogen double bond. researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nitrogen-containing nucleophile then attacks the carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. Subsequent elimination of a water molecule results in the formation of the corresponding imine (from a primary amine), oxime (from hydroxylamine), or hydrazone (from hydrazine). researchgate.net These reactions are typically catalyzed by acid.

The formation of these derivatives serves as a common method for the structural modification and functionalization of ketones. For instance, oximes and hydrazones can participate in further reactions, including cyclizations and rearrangements. researchgate.netorientjchem.org

Table 1: Products of Condensation Reactions

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

Enolization and Reactions at the α-Carbon

Like other ketones, this compound can exist in equilibrium with its enol tautomer. This process, known as enolization, involves the migration of a proton from a carbon adjacent to the carbonyl group (the α-carbon) to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. The resulting enol or its corresponding conjugate base, the enolate, is a key reactive intermediate in organic synthesis. bham.ac.uk

This compound is an unsymmetrical ketone, possessing two different α-carbons from which a proton can be abstracted. This leads to the possibility of forming two distinct enolates:

Kinetic Enolate : Formed by the removal of the more sterically accessible but less acidic proton from the CH₂ group adjacent to the aromatic ring. This pathway is favored under conditions of strong, bulky bases at low temperatures (e.g., Lithium diisopropylamide (LDA) at -78 °C). bham.ac.uk

Thermodynamic Enolate : Formed by the removal of the more acidic proton from the CH₂ group within the pentane (B18724) chain. The resulting enolate is more substituted and therefore more stable. Its formation is favored under conditions that allow for equilibrium, such as weaker bases at higher temperatures. bham.ac.uk

The ability to selectively generate either the kinetic or thermodynamic enolate allows for controlled reactions at the α-carbon. Enolates are potent nucleophiles and can react with a variety of electrophiles, such as alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds. bham.ac.uk

Electrophilic Aromatic Substitution on the 3-Methoxyphenyl (B12655295) Ring

The benzene ring of this compound is substituted with two groups: a methoxy group (-OCH₃) and a 5-chloropentan-1-one group (-C(O)(CH₂)₄Cl). These substituents exert significant influence on the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com

Directing Effects of the Methoxy and Pentan-1-one Substituents

The directing effects of substituents in EAS are determined by their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. These effects stabilize or destabilize the positively charged intermediate (the arenium ion) formed during the reaction.